2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (2-APA) is an organic compound and a derivative of pyrazole. It is an important intermediate in the synthesis of many pharmaceutical and agrochemical compounds. 2-APA is also used in the synthesis of dyes, fragrances, and other compounds.
Scientific Research Applications
Role in Heterocyclic Chemistry
The compound's relevance in regioselective reactions and heterocyclic compound synthesis is profound. For instance, Mohamed and Mahmoud (2019) discuss the significance of regio-orientation in the formation of pyrazolo[1,5-a]pyrimidines, highlighting the complex nucleophilicity interplay between exocyclic and endocyclic NH groups in aminopyrazoles. This review underscores the compound's utility in clarifying literature controversies regarding substituent positioning on the pyrimidine ring, crucial for developing novel pharmaceuticals and materials (Mohamed & Mahmoud, 2019).
Catalysis and Synthetic Pathways
Research on hybrid catalysts emphasizes the importance of pyranopyrimidine cores, derived from similar structural moieties, in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Parmar et al. (2023) review the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using various catalysts, illustrating the compound's potential in facilitating complex reactions and enhancing the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry and Drug Discovery
The pyrazole core, closely related to the chemical structure , is extensively studied for its pharmacological properties. A comprehensive review by Bhattacharya et al. (2022) on pyrazole and its derivatives reveals the structure's fundamental importance in developing compounds with significant biological activities. Such studies are critical for advancing our understanding of pyrazole-based molecules in therapeutic applications, including those derived from 2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (Bhattacharya et al., 2022).
properties
IUPAC Name |
2-(5-amino-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-9-5-8(7-1-3-12-4-2-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHAKXPHIJBATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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